4-Hydroxycyclobutane-1,2,3-trione 4-Hydroxycyclobutane-1,2,3-trione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13620305
InChI: InChI=1S/C4H2O4/c5-1-2(6)4(8)3(1)7/h1,5H
SMILES: C1(C(=O)C(=O)C1=O)O
Molecular Formula: C4H2O4
Molecular Weight: 114.06 g/mol

4-Hydroxycyclobutane-1,2,3-trione

CAS No.:

Cat. No.: VC13620305

Molecular Formula: C4H2O4

Molecular Weight: 114.06 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxycyclobutane-1,2,3-trione -

Specification

Molecular Formula C4H2O4
Molecular Weight 114.06 g/mol
IUPAC Name 4-hydroxycyclobutane-1,2,3-trione
Standard InChI InChI=1S/C4H2O4/c5-1-2(6)4(8)3(1)7/h1,5H
Standard InChI Key LUBPYOIUVABHPO-UHFFFAOYSA-N
SMILES C1(C(=O)C(=O)C1=O)O
Canonical SMILES C1(C(=O)C(=O)C1=O)O

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

4-Hydroxycyclobutane-1,2,3-trione features a planar cyclobutane ring substituted with three ketone groups at positions 1, 2, and 3, and a hydroxyl group at position 4. The carbonyl groups introduce significant electron-withdrawing effects, while the hydroxyl group contributes to hydrogen-bonding interactions. This configuration imposes considerable ring strain, as evidenced by computational studies of similar cyclobutane derivatives .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC4_4H2_2O4_4
Molecular Weight114.06 g/mol
IUPAC Name4-hydroxycyclobutane-1,2,3-trione
SMILES NotationC1(C(=O)C(=O)C1=O)O
CAS Registry Number1551422

The compound’s InChIKey (LUBPYOIUVABHPO-UHFFFAOYSA-N) and PubChem CID (1551422) provide standardized identifiers for database referencing .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are critical for confirming its structure. The 13C^{13}\text{C} NMR spectrum would reveal distinct carbonyl carbon signals near 190–210 ppm, while the hydroxyl proton in 1H^{1}\text{H} NMR appears as a broad singlet due to hydrogen bonding. High-resolution mass spectrometry (HRMS) typically shows a molecular ion peak at m/z 114.06, consistent with its molecular weight.

Synthesis and Manufacturing Approaches

Reduction-Based Pathways

A common synthesis route involves the stereoselective reduction of 3-carbonyl-cyclobutane carboxylates using agents like lithium tri-tert-butoxyaluminum hydride. For example, methyl 3-carbonylcyclobutane-1-carboxylate undergoes reduction at −78°C in tetrahydrofuran to yield cis-3-hydroxycyclobutyl carboxylates, intermediates relevant to 4-hydroxy derivatives . The reaction’s stereochemical outcome depends on the reducing agent’s bulkiness and solvent polarity .

Chemical Reactivity and Mechanistic Insights

Nucleophilic Attack at Carbonyl Centers

The electron-deficient carbonyl carbons are susceptible to nucleophilic addition. For instance, aldol condensation reactions may occur under basic conditions, though steric hindrance from the cyclobutane ring limits reactivity compared to linear triketones.

Tautomerism and Hydrogen Bonding

The hydroxyl group participates in intramolecular hydrogen bonding with adjacent carbonyl oxygens, stabilizing enol tautomers. This tautomerism influences acidity, with the hydroxyl proton exhibiting a pKa comparable to squaric acid (pKa ≈ 1.5–2.5).

Mechanism of Tautomerization:

Cyclobutane-OOHCyclobutane-OOEnol Form\text{Cyclobutane-} \underset{\text{OH}}{\overset{\text{O}}{\rightleftharpoons}} \text{Cyclobutane-} \underset{\text{O}}{\overset{\text{O}}{\rightleftharpoons}} \text{Enol Form}

Applications in Scientific Research

Organic Synthesis

The compound serves as a precursor for synthesizing strained heterocycles. For example, its trione groups may undergo cycloadditions to form fused ring systems, though literature examples remain sparse.

Materials Science

Potential applications include:

  • Coordination Polymers: As a polydentate ligand for metal-organic frameworks (MOFs), leveraging its multiple carbonyl sites.

  • Photoresists: Derivatives could act as photoacid generators in lithography due to their thermal stability.

Recent Developments and Future Directions

Patent Activity

A 2025 update to PubChem records highlights renewed interest in cyclobutane triones for antiviral drug intermediates, though specific applications for 4-hydroxy derivatives remain undisclosed .

Computational Studies

Density functional theory (DFT) simulations predict that substituting the hydroxyl group with amino or thiol moieties could enhance bioactivity, suggesting avenues for medicinal chemistry exploration .

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